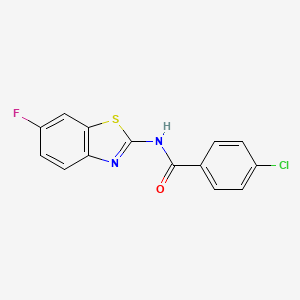

4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

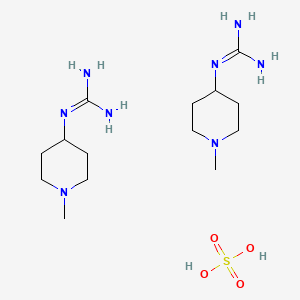

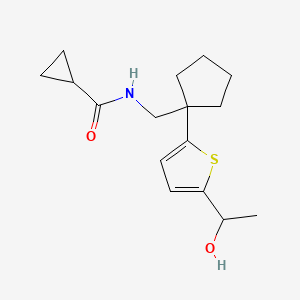

4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained significant attention in recent years due to its diverse range. It has a molecular formula of C14H8ClFN2OS and an average mass of 306.742 Da .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as 4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of 4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide can be confirmed by 1H NMR, 13C NMR, and 19F NMR spectra, elemental analyses, and in some cases, also by single-crystal X-ray diffraction techniques .科学的研究の応用

Anti-Tubercular Activity

The synthesis of benzothiazole-based anti-tubercular compounds has seen significant advancements. Researchers have developed novel derivatives of benzothiazole, including our compound of interest. These molecules have been evaluated for their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). The inhibitory concentrations of these newly synthesized compounds were compared with standard reference drugs. Notably, the new benzothiazole derivatives demonstrated better inhibition potency against M. tuberculosis .

Anti-Inflammatory and Analgesic Properties

Another interesting application involves indole derivatives containing the benzothiazole moiety. Specifically, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide have shown anti-inflammatory and analgesic activities. These compounds exhibit promising effects, making them potential candidates for managing pain and inflammation .

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

While not directly related to our compound, benzothiazole derivatives play a role in the synthesis of other heterocyclic compounds. For instance, they contribute to the preparation of 2,4,6-tri-substituted-1,3,5-triazines. These triazines find applications in various fields, including materials science and pharmaceutical research .

Development of N-Substituted 6-Fluoro-3-(Piperidin-4-yl)-1,2-benzoxazole Derivatives

Our compound’s fluorinated benzothiazole scaffold has also been utilized in the synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives. These derivatives exhibit interesting biological properties and can serve as building blocks for drug discovery and development .

Trifluoromethylpyridines as Key Structural Motifs

Although not directly involving our compound, the trifluoromethylpyridine motif, which shares similarities with benzothiazole, plays a crucial role in agrochemicals and pharmaceuticals. Researchers have explored its applications in designing active ingredients for crop protection and medicinal purposes .

Molecular Docking Studies and Structure-Activity Relationships

Researchers have also investigated the structure-activity relationships (SAR) of benzothiazole derivatives. Molecular docking studies against specific targets (such as DprE1) have been conducted to identify potent inhibitors with enhanced anti-tubercular activity. Understanding the SAR helps guide further compound optimization and drug design.

作用機序

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .

Mode of Action

It is known that similar compounds interact with their targets to inhibit the growth of mycobacterium tuberculosis .

Biochemical Pathways

Compounds with similar structures have been shown to exhibit anti-tubercular activity, suggesting they may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra, suggesting that they may inhibit the growth of this bacterium .

特性

IUPAC Name |

4-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2OS/c15-9-3-1-8(2-4-9)13(19)18-14-17-11-6-5-10(16)7-12(11)20-14/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYQJFKJIPSUCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3,3-Diphenylpropyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2424026.png)

![3-[3-(Ethyl-phenyl-amino)-propyl]-2-thioxo-2,3-dihydro-1H-quinazolin-4-one](/img/structure/B2424036.png)

![Benzo[d]thiazol-6-yl(3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2424039.png)

![2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2424041.png)